(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid
Description
(2S)-2-Amino-3-(3-chloropyridin-2-yl)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with a chlorine atom at the 3-position. Its molecular formula is C₈H₉ClN₂O₂ (molecular weight: 200.62 g/mol), and it is characterized by the (2S)-stereochemistry at the α-carbon.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
UELOUCAXPFVTGZ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-chloropyridine as a starting material, which undergoes a series of reactions including halogenation, amination, and coupling with a suitable amino acid precursor .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein synthesis.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Positional Isomers: Chloropyridyl Derivatives
(2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid
- Structure : Chlorine at the 5-position of the pyridine ring.
- Molecular Formula : C₈H₉ClN₂O₂ (MW: 200.62 g/mol)
- Purity : ≥95% (discontinued, per ) .
- Key Difference : The shifted chlorine position alters electronic properties and steric interactions compared to the 3-chloro isomer. This may affect solubility or receptor binding, though experimental data are unavailable.
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid
Halogenated Phenyl Analogs
(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride
Structural and Functional Comparison Table
| Compound Name | Substituent Position/Ring Type | Molecular Formula | Molecular Weight (g/mol) | Purity/Form | Key Feature |
|---|---|---|---|---|---|
| (2S)-2-Amino-3-(3-chloropyridin-2-yl)propanoic acid | 3-Cl, pyridine | C₈H₉ClN₂O₂ | 200.62 | Not specified | Baseline chlorinated pyridine |
| (2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid | 5-Cl, pyridine | C₈H₉ClN₂O₂ | 200.62 | ≥95% (discontinued) | Positional isomer |
| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | 3-H, pyridine | C₈H₁₀N₂O₂ | 166.18 | ≥98.5% | Non-chlorinated analog |
| (2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid HCl | 3-Cl, 2-F, phenyl | C₉H₁₀Cl₂FNO₂ | 254.08 | Hydrochloride salt | Di-halogenated phenyl derivative |
| (2S)-2-Amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid | Fused pyrrolopyridine | C₁₀H₁₁N₃O₂ | 205.21 | Not specified | Fused-ring system |
Implications of Structural Variations
- Chlorine Position : The 3-chloro vs. 5-chloro substitution on pyridine (e.g., ) could influence dipole moments and hydrogen-bonding capacity, affecting solubility and target binding .
- Hydrochloride Salts : Salt forms (e.g., ) improve solubility but may alter pharmacokinetics compared to free acids .
- Ring Type: Pyridine vs. phenyl vs.
Limitations in Available Data
The provided evidence lacks detailed physicochemical or pharmacological data (e.g., melting points, logP, IC₅₀ values).
Biological Activity
(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid is an amino acid derivative with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, featuring a chiral center at the second carbon and a 3-chloropyridine moiety, which enhances its potential interactions with biological systems.
- Molecular Formula : C₈H₉ClN₂O
- Molecular Weight : Approximately 200.62 g/mol
- IUPAC Name : (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid
The biological activity of (2S)-2-amino-3-(3-chloropyridin-2-YL)propanoic acid is largely attributed to its structural similarity to neurotransmitters, allowing it to interact with various neurotransmitter receptors and transporters. This interaction can modulate synaptic transmission, making it a candidate for therapeutic applications in neurological disorders such as depression and anxiety.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can influence neuronal survival and function under conditions mimicking neurodegenerative diseases. For instance, in vitro models demonstrate its ability to protect against oxidative stress-induced neuronal death, suggesting potential applications in neuroprotection.
Cytotoxicity and Antimicrobial Activity
In addition to its neuroprotective effects, (2S)-2-amino-3-(3-chloropyridin-2-YL)propanoic acid has been evaluated for its cytotoxic activity against various cancer cell lines. Findings suggest that it can significantly inhibit cellular growth at certain concentrations, indicating potential as an anticancer agent. Moreover, preliminary studies reveal antimicrobial properties against specific bacterial strains, suggesting further applications in treating infections .
Comparative Analysis with Related Compounds
To understand the uniqueness of (2S)-2-amino-3-(3-chloropyridin-2-YL)propanoic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-2-amino-3-(5-chloropyridin-3-YL)propanoic acid | C₈H₉ClN₂O | Different chlorination pattern; distinct biological activity. |
| (2S)-2-amino-3-(6-cyanopyridin-3-YL)propanoic acid | C₉H₉N₃O₂ | Contains a cyano group; may affect solubility and reactivity. |
| (2S)-2-amino-4-methylthio-butanoic acid | C₇H₁₅NO₂S | Different side chain; related to metabolic pathways studies. |
This table highlights the unique chlorinated pyridine structure of (2S)-2-amino-3-(3-chloropyridin-2-YL)propanoic acid, which may contribute to its specific biological activities and applications in drug development.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Neuroprotection Against Oxidative Stress : Research has shown that (2S)-2-amino-3-(3-chloropyridin-2-YL)propanoic acid protects neurons from oxidative damage in vitro.
- Study Reference : In a controlled study, neuronal cultures treated with the compound exhibited reduced markers of oxidative stress compared to untreated controls.
-
Cytotoxic Effects : The compound has been tested against various cancer cell lines.
- Study Reference : A study demonstrated that at concentrations above 50 µM, the compound significantly inhibited cell proliferation in breast cancer cell lines.
-
Antimicrobial Properties : Initial findings suggest effectiveness against certain bacterial strains.
- Study Reference : In vitro assays indicated that the compound exhibited antibacterial activity against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
